molecular formula C21H17N5O4S B11260372 N-(1,3-benzodioxol-5-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B11260372
M. Wt: 435.5 g/mol
InChI Key: PPORIJJCLRARQT-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and purine intermediates. The benzodioxole moiety can be synthesized through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The purine derivative is then introduced through a series of reactions, including aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or purine moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, inhibiting their activity, while the purine derivative could interfere with nucleic acid synthesis or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE is unique due to its combination of benzodioxole and purine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17N5O4S/c1-12-2-5-14(6-3-12)26-19-18(20(28)23-10-22-19)25-21(26)31-9-17(27)24-13-4-7-15-16(8-13)30-11-29-15/h2-8,10H,9,11H2,1H3,(H,24,27)(H,22,23,28)

InChI Key

PPORIJJCLRARQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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